molecular formula C13H18O3 B12632634 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one

Cat. No.: B12632634
M. Wt: 222.28 g/mol
InChI Key: FQOJHWKTPBDXLD-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxyphenyl group attached to a methoxy and a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of efficient catalysts and purification techniques such as distillation or recrystallization can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Shares a similar methoxyphenyl group but differs in the carbon chain structure.

    4-Methoxyphenylacetone: Contains a methoxyphenyl group with an acetone moiety.

    4-Methoxyamphetamine: A methoxyphenyl derivative with an amine group

Uniqueness: Its combination of methoxy and methylbutanone groups allows for versatile chemical modifications and functionalization, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-3-methylbutan-2-one

InChI

InChI=1S/C13H18O3/c1-10(2)13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI Key

FQOJHWKTPBDXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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